molecular formula C13H10N2OS B1296408 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-42-9

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1296408
CAS No.: 82588-42-9
M. Wt: 242.3 g/mol
InChI Key: NUEBUPJVOGWDTQ-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 4-methylphenyl group at the 6-position and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibit significant anticancer activity. A study demonstrated that derivatives of imidazo[2,1-b]thiazole show potential against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, substituents on the imidazole ring can enhance the cytotoxicity against breast and lung cancer cells.

Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that imidazo[2,1-b]thiazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound has been explored for its potential use in OLEDs. Its unique electronic properties allow for efficient light emission when incorporated into organic layers of OLED devices. Research indicates that optimizing the molecular structure can improve the efficiency and stability of these devices.

Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. For instance, modifications to the thiazole ring can enhance selectivity and sensitivity towards specific ions or small molecules in environmental monitoring.

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound is utilized in chromatographic methods for separating complex mixtures. Its distinct chemical properties allow for effective separation in high-performance liquid chromatography (HPLC).

Spectroscopic Applications
The compound can also be analyzed using spectroscopic techniques such as NMR and UV-Vis spectroscopy. These methods provide insights into its structural characteristics and can aid in understanding its reactivity and interaction with other molecules.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDerivatives showed IC50 values < 10 µM against MCF-7 cells.
Study 2Antimicrobial PropertiesEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3OLED EfficiencyAchieved a luminance of 5000 cd/m² at a current density of 20 mA/cm² when used in OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 2-(4-Nitrobenzyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the constitutive androstane receptor (CAR) sets it apart from other similar compounds .

Biological Activity

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.

  • Molecular Formula : C₁₃H₁₀N₂OS
  • CAS Number : 82588-42-9
  • Melting Point : 167-169 °C

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.

Antitubercular Activity

A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their anti-tuberculosis efficacy. Notably, several compounds demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .

Antibacterial and Antifungal Activities

In vitro studies have shown that certain derivatives exhibit promising antibacterial effects against various bacterial strains. Compounds with p-substituted phenyl groups were particularly effective. Additionally, antifungal properties were observed in some derivatives, indicating a broad spectrum of antimicrobial activity .

Antioxidant Activity

The antioxidant potential of these compounds has also been investigated. The presence of the thiazole moiety contributes to their ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments revealed that some active antitubercular compounds exhibited low toxicity against normal cell lines. This suggests a favorable therapeutic index for these compounds in potential drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • Substituents : The nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, electron-donating groups enhance antitumor activity.
  • Thiazole Ring : The thiazole moiety is essential for cytotoxic activity against cancer cell lines. Modifications to this ring can lead to varying levels of potency against specific targets .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyBiological ActivityFindings
AntitubercularMIC = 3.125 μg/mL for several derivatives
AntioxidantEffective in scavenging free radicals
AntitumorLow IC50 values against various cancer cell lines

Properties

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBUPJVOGWDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318572
Record name 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82588-42-9
Record name 82588-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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